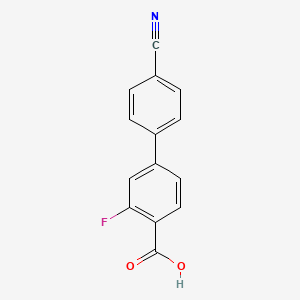

4-(4-Cyanophenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(4-cyanophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJWSOQZWSRXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688814 | |

| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-01-4 | |

| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming biaryl linkages. For this compound, coupling 2-fluoro-4-bromobenzoic acid with 4-cyanophenylboronic acid under palladium catalysis offers a direct route.

Procedure Adapted from Patent CN113548982A:

-

Substrate Preparation: 2-Fluoro-4-bromobenzoic acid (1.0 equiv) is dissolved in a degassed mixture of THF/H₂O (4:1).

-

Catalytic System: Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3.0 equiv) are added under inert atmosphere.

-

Coupling: 4-Cyanophenylboronic acid (1.2 equiv) is introduced, and the reaction is heated at 80°C for 12 hours.

-

Workup: Acidification with HCl followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization (ethanol/water).

Yield: 68–75%. Challenges include steric hindrance from the fluorine substituent, necessitating optimized ligand systems (e.g., SPhos) to enhance catalytic activity.

Functional Group Interconversion from Alcohol Precursors

Oxidation of 4-(4-Cyanophenyl)-2-fluorobenzyl Alcohol

Patents describe the synthesis of fluorinated benzyl alcohols as precursors, which can be oxidized to carboxylic acids.

-

Bromination: 3-Fluoro-4-methylbenzonitrile reacts with N-bromosuccinimide (NBS) in a microreactor at 70–80°C to yield 4-bromomethyl-3-fluorobenzonitrile (89% yield).

-

Substitution: The bromide intermediate undergoes nucleophilic substitution with dimethyl sulfoxide (DMSO)/water at 90°C to form 4-cyano-2-fluorobenzyl alcohol (93% yield).

-

Oxidation: The alcohol is oxidized using KMnO₄ in acidic conditions (H₂SO₄, 60°C) to yield 4-cyano-2-fluorobenzoic acid, which is further functionalized via coupling to introduce the 4-cyanophenyl group.

Total Yield: 74–87% over three steps. Microreactor technology minimizes side reactions, enhancing selectivity.

Direct Cyanation via Metal-Mediated Reactions

Nickel-Catalyzed Cyanation

Aryl halides can undergo cyanation using Zn(CN)₂ as a cyanide source. For the target molecule, 4-bromo-2-fluorobenzoic acid is treated with NiCl₂(dppf) and Zn(CN)₂ in DMA at 120°C.

Key Data:

-

Catalyst: NiCl₂(dppf) (5 mol%).

-

Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

Comparative Analysis of Synthetic Routes

Emerging Technologies and Process Intensification

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 4-(4-Aminophenyl)-2-fluorobenzoic acid.

Oxidation: Formation of oxidized derivatives like this compound derivatives.

Scientific Research Applications

4-(4-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The cyano and fluorine groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Bioactivity and Therapeutic Potential

- Antimicrobial Activity: Compound 6d (aminothiazole derivative with 4-cyanophenyl) demonstrates superior antibacterial activity against E. coli and B. subtilis compared to this compound. The thiazole ring in 6d likely enhances membrane penetration, while the benzoic acid scaffold in the latter may limit bioavailability .

- Antioxidant Capacity: The 4-cyanophenyl group in 6d and 4-chlorophenyl/trifluoromethylphenyl analogs shows high reducing power (FRAP assay: 6c > 6a > 6e > 6d).

Environmental and Metabolic Stability

- 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulates in aerobic sludge as a dead-end metabolite of flurbiprofen, persisting for >80 days. Its structural similarity to this compound suggests that the cyano group could further hinder biodegradation, raising concerns about environmental persistence .

Electronic and Physicochemical Properties

- Fluorine and cyano substituents increase the acidity of the carboxylic acid group, enhancing solubility in polar solvents. For example, 4-(methoxycarbonyl)-2-fluorobenzoic acid’s crystallinity and stability make it suitable for solid-state drug formulations .

- The benzyloxy group in 4-(Benzyloxy)-2-fluorobenzoic acid (CAS 114045-96-4) introduces lipophilicity, contrasting with the polar cyano group in the target compound .

Biological Activity

4-(4-Cyanophenyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H8FNO2 and a molecular weight of approximately 241.22 g/mol. Its unique structure features both a cyano group and a fluorine atom, which may enhance its biological activity compared to related compounds. This compound is being investigated for its potential applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with cyano and fluorine sources. The compound's structure contributes to its reactivity, making it suitable for further derivatization into biologically active analogs.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. It has been explored as a precursor in the synthesis of thrombin receptor antagonists, which are potential agents for antiplatelet therapy. The presence of the cyano group enhances the compound's interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Case Studies

- Thrombin Receptor Antagonists : In studies aimed at developing new antiplatelet agents, derivatives of this compound have shown promise in inhibiting thrombin-induced platelet aggregation. This suggests that the compound may play a role in cardiovascular disease management.

- Agrochemical Applications : The compound is also being investigated for its potential use in agrochemicals, where its biological activity could be harnessed to develop new pesticides or herbicides that target specific plant or pest pathways.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H8FNO2 | Potential thrombin receptor antagonist |

| 4-Fluorobenzoic Acid | C7H5FO2 | Used in various syntheses |

| 4-Cyanobenzoic Acid | C8H6N | Lacks fluorine; used in dye and pharmaceutical industries |

| 2-Fluorobenzoic Acid | C7H5FO2 | Different position of fluorine; used in agrochemicals |

The unique combination of cyano and fluorine groups in this compound may enhance its biological activity and reactivity compared to similar compounds.

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that its structural characteristics allow it to interact effectively with various biological receptors and enzymes. The fluorine atom may contribute to increased lipophilicity, enhancing membrane permeability and interaction with cellular targets.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Cyanophenyl)-2-fluorobenzoic acid, and how can reaction yields be improved?

Answer: A plausible synthesis involves Suzuki-Miyaura cross-coupling between 2-fluorobenzoic acid derivatives and 4-cyanophenylboronic acid. Key steps include:

- Pre-functionalization : Bromination at the 4-position of 2-fluorobenzoic acid to enable coupling .

- Coupling conditions : Use of Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Challenges : Competing side reactions due to electron-withdrawing cyano and fluorine groups require strict control of stoichiometry and reaction time. Yields typically range from 45–65% but can be improved by optimizing ligand-catalyst systems (e.g., XPhos Pd G3) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect regioisomeric impurities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 254.05 .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Answer:

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled dehydrogenase assays) to measure IC₅₀ values against target enzymes .

- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.

- Controls : Include known inhibitors (e.g., rotenone for mitochondrial Complex I) to validate assay conditions .

- Data interpretation : Compare potency with structurally similar analogs (e.g., 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, IC₅₀ = 2.7 µM) .

Advanced Research Questions

Q. What strategies can mitigate contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Answer:

- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, deviations in Mg²⁺ concentration can alter binding kinetics .

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) to measure direct binding affinity (KD) .

- Purity verification : Re-test batches with HPLC and MS to exclude degradation products (e.g., hydrolyzed cyano groups) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve membrane permeability .

- Fluorine positioning : Introduce fluorine at the 3-position of the phenyl ring to enhance metabolic stability (CYP450 resistance) .

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved oral bioavailability, with in situ hydrolysis in target tissues .

Q. What computational methods are effective for predicting binding modes with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., COX-2 or kinase domains). Validate with MD simulations (AMBER or GROMACS) to assess stability over 100 ns .

- QSAR modeling : Train models on datasets of fluorobenzoic acid derivatives to correlate substituent electronic parameters (Hammett σ) with activity .

- DFT calculations : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions influencing binding .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

- Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) to induce slow evaporation .

- Temperature gradients : Use a cryostat (100–300 K) to optimize crystal growth rates .

- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize crystal packing via hydrogen bonding .

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

Answer:

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring rate using DOE (Design of Experiments) .

- Batch consistency : Use automated flash chromatography systems (e.g., Biotage Isolera) for large-scale purification .

Q. How can thermal stability and decomposition pathways be analyzed for material science applications?

Answer:

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>250°C expected due to fluorine’s stabilizing effect) .

- GC-MS : Identify volatile decomposition products (e.g., CO₂ from decarboxylation) .

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

Q. What methodologies are recommended for studying metabolite profiles in pharmacokinetic studies?

Answer:

- In vitro hepatocyte assays : Incubate with primary human hepatocytes (37°C, 5% CO₂) for 0–24 hours. Extract metabolites using acetonitrile precipitation .

- LC-HRMS : Acquire data in positive/negative ion modes (Orbitrap or Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Metabolite identification : Compare fragmentation patterns (MS/MS) with libraries (e.g., mzCloud) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.